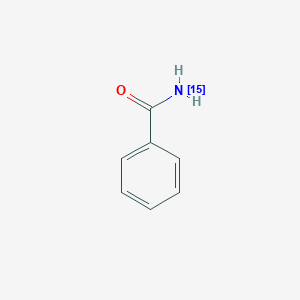

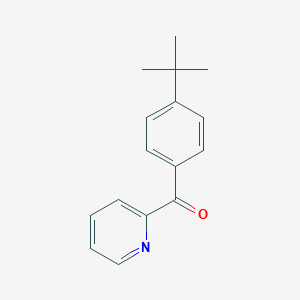

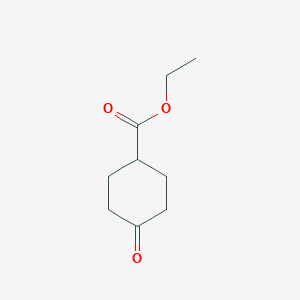

2-(4-叔丁基苯甲酰)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, paper describes a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position. This method involves a regioselective addition of tert-butyl magnesium reagents to pyridine precursors, followed by microwave-assisted aromatization. Similarly, paper details the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These methods could potentially be adapted for the synthesis of "2-(4-tert-Butylbenzoyl)pyridine" by choosing appropriate starting materials and reagents.

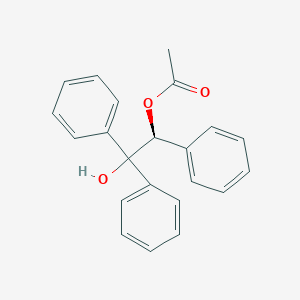

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized in several papers. For example, paper discusses the crystal structure of a pyridine derivative with tert-butyl and chlorophenyl groups, where molecules are linked by hydrogen bonds and π-π stacking interactions. Paper provides X-ray crystallographic analysis of a thieno[2,3-c]pyridine derivative, revealing intramolecular hydrogen bonding. These findings suggest that "2-(4-tert-Butylbenzoyl)pyridine" may also exhibit specific structural features such as hydrogen bonding and π-π interactions that could influence its properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is not extensively covered in the provided papers. However, the synthesis methods described in papers and imply that pyridine derivatives can participate in various chemical reactions, such as nucleophilic addition and Schiff base formation. These reactions could be relevant when considering the chemical reactivity of "2-(4-tert-Butylbenzoyl)pyridine" in different contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are indirectly inferred from the synthesis and structural analyses. For instance, the presence of tert-butyl groups in the molecules discussed in papers and suggests that steric effects could play a significant role in the physical and chemical behavior of these compounds. Additionally, the hydrogen bonding and π-π interactions mentioned in papers and could affect the solubility, melting points, and other physical properties of pyridine derivatives, including "2-(4-tert-Butylbenzoyl)pyridine".

科学研究应用

合成和配位化学

低自旋和自旋交替铁(II)配合物

Barbora Brachňaková等人(2020年)的研究利用2-(4-叔丁基苯甲酰)吡啶衍生物合成了低自旋和自旋交替铁(II)配合物。这些配合物表现出温度和光触发的自旋交替行为,为配位化学中的热和光诱导自旋态转换提供了见解Dalton Transactions。

Heck偶联催化剂

S. Ojwach,G. Westman和J. Darkwa(2007年)的研究描述了包含2-(4-叔丁基苯甲酰)吡啶及其类似物的钯配合物的合成。这些配合物是Heck偶联反应的高效催化剂,这是有机合成中形成碳-碳键的宝贵过程Polyhedron。

催化和材料科学

二氯化二氧化钌(II)羰基配合物

Yong Cheng等人(2009年)进行的研究探索了利用从2-(4-叔丁基苯甲酰)吡啶衍生的吡啶功能化N-杂环卡宾合成二氯化二氧化钌(II)羰基配合物。这些配合物在氢转移反应中显示出催化活性,突显了它们在催化过程中的潜力Dalton Transactions。

染料敏化太阳能电池

Dan Xu等人(2013年)研究了利用从2-(4-叔丁基苯甲酰)吡啶衍生的吡啶基功能化离子液体添加剂来提高染料敏化太阳能电池(DSSCs)性能。这种方法提供了一种克服挥发性有机添加剂限制的途径,为开发更稳定和高效的DSSCs提供了方向Electrochimica Acta。

分子识别

DNA结合剂

P. Chaudhuri,B. Ganguly和S. Bhattacharya(2007年)分析了对称双2-(吡啶基)-1H-苯并咪唑的位置异构体的差异作用,与感兴趣的化学结构相关。这些化合物类似于双苯并咪唑Hoechst 33258,表现出特定的DNA结合亲和力,为理解这类化合物与双链DNA之间的分子识别过程奠定了基础The Journal of Organic Chemistry。

未来方向

The future directions for “2-(4-tert-Butylbenzoyl)pyridine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . This could open up new possibilities for the development of novel bioactive molecules.

属性

IUPAC Name |

(4-tert-butylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJGASQUBZLMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442137 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-Butylbenzoyl)pyridine | |

CAS RN |

157592-45-5 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)